6-Methyl-3-phenylthian-3-ol

Description

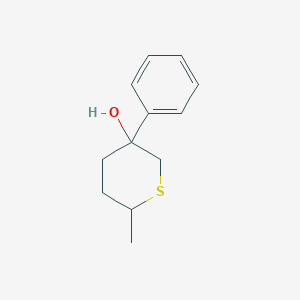

6-Methyl-3-phenylthian-3-ol is a sulfur-containing heterocyclic compound with the molecular formula C₁₃H₁₈OS and a molecular weight of 222.35 g/mol . The structure comprises a thiane (saturated six-membered sulfur heterocycle) substituted with a methyl group at the 6-position and a phenyl ring at the 3-position.

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

6-methyl-3-phenylthian-3-ol |

InChI |

InChI=1S/C12H16OS/c1-10-7-8-12(13,9-14-10)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |

InChI Key |

CUYJJJZSZSFQFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CS1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenylthian-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenylpropanal with a sulfur source, followed by cyclization and subsequent methylation at the 6th position. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenylthian-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-Methyl-3-phenylthian-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenylthian-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets. These interactions can modulate enzymatic activity and cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects on the Phenyl Ring

Two positional isomers of 6-Methyl-3-phenylthian-3-ol are documented:

- 6-Methyl-3-(2-methylphenyl)thian-3-ol (CAS: 2003601-89-4)

- 6-Methyl-3-(3-methylphenyl)thian-3-ol (CAS: 1997140-76-7)

Both share the same molecular formula (C₁₃H₁₈OS ) and weight (222.35 g/mol ) . The key distinction lies in the position of the methyl group on the phenyl ring (ortho vs. meta).

- Meta-substituted isomer (3-methylphenyl) : The meta position likely minimizes steric effects, favoring electronic interactions (e.g., resonance) between the phenyl and thiane rings .

Table 1: Comparison of Positional Isomers

| Property | 6-Methyl-3-(2-methylphenyl)thian-3-ol | 6-Methyl-3-(3-methylphenyl)thian-3-ol |

|---|---|---|

| CAS Number | 2003601-89-4 | 1997140-76-7 |

| Substituent Position | Ortho (2-methylphenyl) | Meta (3-methylphenyl) |

| Commercial Availability | Discontinued | Discontinued |

| Purity | Not specified | ≥95% |

Thiane vs. Pyridine Derivatives: Heteroatom and Functional Group Effects

The replacement of sulfur (thiane) with nitrogen (pyridine) in analogous structures significantly alters physicochemical properties:

Pyridin-3-ol Derivatives

- 6-(Trifluoromethyl)pyridin-3-ol (CAS: Not specified): Contains a strong electron-withdrawing trifluoromethyl group, enhancing acidity (pKa reduction) and thermal stability compared to alkyl-substituted thianols .

Key Differences:

- Acidity : Pyridin-3-ol derivatives are generally more acidic than thian-3-ols due to nitrogen’s higher electronegativity and resonance stabilization of the conjugate base.

- Reactivity: Sulfur in thiane derivatives may participate in redox reactions (e.g., sulfoxide formation), whereas pyridinols are prone to electrophilic substitution .

Substituent Chain Length and Electronic Effects

- Its lower molecular weight (130.23 g/mol) and linear structure suggest higher volatility and lower boiling points compared to aromatic thianols .

- 6-(2-Methylpropoxy)pyridin-3-ol (CAS: 867131-50-8): The isobutoxy group introduces steric bulk and electron-donating effects, contrasting with the electron-neutral methyl group in this compound .

Table 2: Substituent Effects on Key Properties

| Compound | Substituent | Key Property Impact |

|---|---|---|

| This compound | Phenyl, methyl | Moderate lipophilicity, steric neutrality |

| 6-(Trifluoromethyl)pyridin-3-ol | Trifluoromethyl | High acidity, thermal stability |

| 6-Ethylpyridin-3-ol | Ethyl | Increased lipophilicity |

| 6-Methylheptan-3-ol | Aliphatic chain | High volatility, low polarity |

Biological Activity

6-Methyl-3-phenylthian-3-ol, a sulfur-containing compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action. The findings are supported by data tables and relevant case studies.

Molecular Structure:

- Molecular Formula: C10H12OS

- Molecular Weight: 180.27 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on its efficacy against bacterial strains revealed the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance .

Anticancer Effects

The anticancer properties of this compound have been investigated in several studies. One notable study assessed its effects on human cancer cell lines, including breast and colon cancer cells. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis and halt cell cycle progression suggests its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound promotes ROS production, leading to oxidative stress in microbial and cancer cells, which is critical for its antimicrobial and anticancer effects.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways crucial for cell survival, thereby enhancing its cytotoxicity against cancer cells.

- Apoptosis Induction: By activating caspases, the compound triggers programmed cell death in affected cells, contributing to its anticancer properties .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy:

- A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Cancer Treatment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.